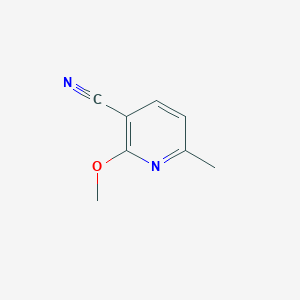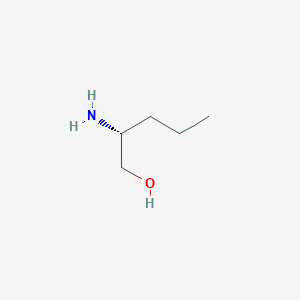
3-Morpholinobenzaldehyde
Übersicht
Beschreibung
3-Morpholinobenzaldehyde, also known as 3-morpholin-4-ylbenzaldehyde, is a synthetic molecule that is often used in medicinal chemistry . It is a structural component of bioactive molecules and contributes to a variety of biological activities .
Molecular Structure Analysis
The molecular formula of 3-Morpholinobenzaldehyde is C11H13NO2 . It has a molecular weight of 191.23 g/mol . The InChIKey of the compound is LQORKFSMUOSSQM-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Proteomics Research
“3-Morpholinobenzaldehyde” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and modifications.
Synthesis of Coumarin Based Chalcone Derivatives
A new compound, (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one, a coumarin based chalcone derivative, has been successfully synthesized using a molecular hybridization method. The reaction involved 3-acetylcoumarin and 4-morpholinobenzaldehyde using a Claisen–Schmidt reaction .
Anticancer Research
The synthesized coumarin based chalcone derivative has shown potential anticancer activity against breast cancer cells line T47D and cervix cancer cells line HeLa . This suggests that “3-Morpholinobenzaldehyde” could be used in the development of new anticancer drugs.
Molecular Hybridization
“3-Morpholinobenzaldehyde” has been used in molecular hybridization, a new concept in drug design and development . This process involves combining different pharmacophoric moieties from different bioactive compounds to generate a new hybrid compound showing better affinity and efficacy, with fewer undesired side effects, than the parent compounds.
Synthesis of Other Bioactive Compounds
Given its role in the synthesis of coumarin based chalcone derivatives, “3-Morpholinobenzaldehyde” could potentially be used in the synthesis of other bioactive compounds. These could include other anticancer agents, antimalarial drugs, antibacterial agents, and more .
Life Science Research
“3-Morpholinobenzaldehyde” could be used in various life science research fields, including cell biology, genomics, and proteomics . Its role in these fields could involve the study of cell structures and functions, the analysis of genomes, and the study of protein structures and functions, respectively.
Safety and Hazards
When handling 3-Morpholinobenzaldehyde, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Mode of Action
It’s worth noting that many drugs exert their effects by binding to a receptor, a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
It’s known that many drugs can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is predicted to be bbb permeant . The compound also has a logP value indicating its lipophilicity, which can impact its distribution and bioavailability .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . Factors such as temperature, pH, and the presence of other compounds can affect a drug’s stability and activity.
Eigenschaften
IUPAC Name |
3-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-9-10-2-1-3-11(8-10)12-4-6-14-7-5-12/h1-3,8-9H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQORKFSMUOSSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428182 | |
| Record name | 3-morpholinobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholinobenzaldehyde | |
CAS RN |
446866-87-1 | |
| Record name | 3-(4-Morpholinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446866-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-morpholinobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















